molecular formula C26H32N4O4 B4949801 N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide

N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide

Cat. No.: B4949801
M. Wt: 464.6 g/mol
InChI Key: RFHPPGTVTRBWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[1,4-piperazinediylbis(carbonyl-2,1-phenylene)]dibutanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PIPER and is a type of bifunctional chelating agent. PIPER has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

PIPER has been widely used in scientific research due to its ability to chelate metal ions such as copper, zinc, and iron. It has been used as a contrast agent in magnetic resonance imaging (MRI) and as a radiotracer in positron emission tomography (PET) imaging. PIPER has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of PIPER involves its ability to chelate metal ions. Metal ions play a crucial role in many biological processes, and their dysregulation can lead to various diseases. PIPER binds to metal ions, preventing their interaction with other molecules in the body. This property of PIPER makes it a useful tool in the study of metal ion-dependent biological processes.
Biochemical and Physiological Effects:
PIPER has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. PIPER has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of PIPER is its ability to chelate metal ions with high selectivity and affinity. This property of PIPER makes it a useful tool in the study of metal ion-dependent biological processes. However, PIPER has some limitations as well. It can be toxic at high concentrations, and its effects on the body are not fully understood.

Future Directions

There are several future directions for the use of PIPER in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. PIPER can be used as a tool to study metal ion-dependent biological processes, which could lead to the discovery of new drug targets. Another area of interest is the development of new imaging agents for MRI and PET imaging. PIPER has the potential to be used as a contrast agent for the diagnosis of various diseases. Overall, PIPER is a promising compound with a wide range of applications in scientific research.

Synthesis Methods

The synthesis of PIPER involves the reaction of 1,4-bis(bromomethyl)benzene with piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1,4-bis(piperazin-1-ylmethyl)benzene. The final step involves the reaction of 1,4-bis(piperazin-1-ylmethyl)benzene with butanoyl chloride to yield PIPER.

Properties

IUPAC Name

N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-3-9-23(31)27-21-13-7-5-11-19(21)25(33)29-15-17-30(18-16-29)26(34)20-12-6-8-14-22(20)28-24(32)10-4-2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPPGTVTRBWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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